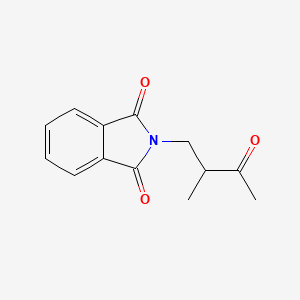
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure and reactivity, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione typically involves the reaction of 2-methyl-3-oxobutylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of This compound .
科学研究应用
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: : It could be explored for its therapeutic properties and potential use in drug development.
Industry: : The compound may find applications in the production of materials, chemicals, and other industrial products.
作用机制
The mechanism by which 2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.
相似化合物的比较
2-(2-Methyl-3-oxobutyl)isoindole-1,3-dione: can be compared with other similar compounds such as 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione and 1,3-cyclopentanedione, 2-methyl-2-(3-oxobutyl) . These compounds share structural similarities but may differ in their reactivity and applications.
List of Similar Compounds
2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione
1,3-cyclopentanedione, 2-methyl-2-(3-oxobutyl)
1-Cyclohexanone, 2-methyl-2-(3-methyl-2-oxobutyl)
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-(2-methyl-3-oxobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c1-8(9(2)15)7-14-12(16)10-5-3-4-6-11(10)13(14)17/h3-6,8H,7H2,1-2H3 |
InChI 键 |
NUQQRQOPMDEIOC-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















